molecular formula C10H15BrClNO2 B2853848 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride CAS No. 2567504-24-7

2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride

Cat. No.: B2853848
CAS No.: 2567504-24-7
M. Wt: 296.59
InChI Key: UJQQZVGKIZRLPS-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride is a useful research compound. Its molecular formula is C10H15BrClNO2 and its molecular weight is 296.59. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors play a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

This compound acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the cell’s function and response.

Pharmacokinetics

Similar compounds are known to be metabolized in the liver, and their metabolites are excreted in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Properties

IUPAC Name

2-(3-bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2.ClH/c1-13-8-5-7(3-4-12)10(14-2)9(11)6-8;/h5-6H,3-4,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQQZVGKIZRLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OC)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.